molecular formula C22H32O B12648968 4,6-Dicyclopentyl-1,1,3-trimethylindan-5-ol CAS No. 93892-35-4

4,6-Dicyclopentyl-1,1,3-trimethylindan-5-ol

Cat. No.: B12648968
CAS No.: 93892-35-4
M. Wt: 312.5 g/mol
InChI Key: RTODAWILMZRMIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dicyclopentyl-1,1,3-trimethylindan-5-ol is an organic compound with the molecular formula C22H32O and a molecular weight of 312.49 g/mol It is characterized by its unique structure, which includes cyclopentyl and trimethylindan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dicyclopentyl-1,1,3-trimethylindan-5-ol typically involves multiple steps, starting from readily available precursors. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the cyclopentyl and trimethylindan moieties . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4,6-Dicyclopentyl-1,1,3-trimethylindan-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various functionalized derivatives, such as alcohols, ketones, and substituted indans, which can be further utilized in different applications .

Scientific Research Applications

4,6-Dicyclopentyl-1,1,3-trimethylindan-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dicyclopentyl-1,1,3-trimethylindan-5-ol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dicyclopentyl-1,1,3-trimethylindan-5-ol stands out due to its unique combination of cyclopentyl and trimethylindan groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds .

Properties

CAS No.

93892-35-4

Molecular Formula

C22H32O

Molecular Weight

312.5 g/mol

IUPAC Name

4,6-dicyclopentyl-1,1,3-trimethyl-2,3-dihydroinden-5-ol

InChI

InChI=1S/C22H32O/c1-14-13-22(2,3)18-12-17(15-8-4-5-9-15)21(23)20(19(14)18)16-10-6-7-11-16/h12,14-16,23H,4-11,13H2,1-3H3

InChI Key

RTODAWILMZRMIW-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=C1C(=C(C(=C2)C3CCCC3)O)C4CCCC4)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.